N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide typically involves the following steps:
Bromination: The starting material, 4-fluorophenyl ethylamine, undergoes bromination to introduce a bromo group at the desired position.
Amination: The brominated compound is then subjected to amination to form the ethylamine derivative.
Coupling Reaction: The ethylamine derivative is coupled with 3-phenylpropanoic acid chloride to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Reduced forms of the compound, such as alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as halides and esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide is unique due to its specific structural features. Similar compounds include:
N-[2-(3-fluorophenyl)ethyl]-3-phenylpropanamide: Similar structure with a different position of the fluorine atom.
N-[2-(4-fluorophenyl)ethyl]-2-phenylpropanamide: Similar structure with a different phenyl group position.
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide: Similar structure with an additional methylene group.
These compounds share similarities in their core structure but differ in the position of functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUXQUSEVUEHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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